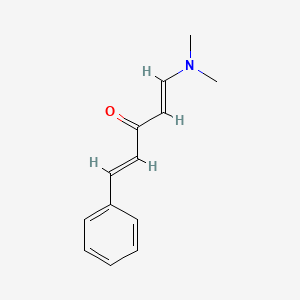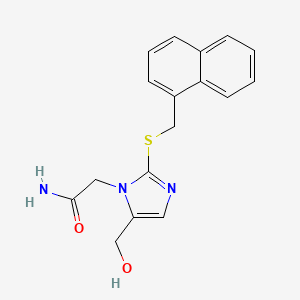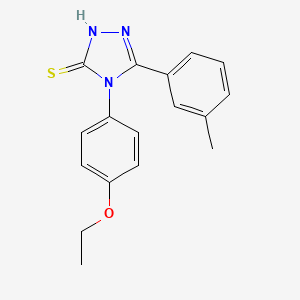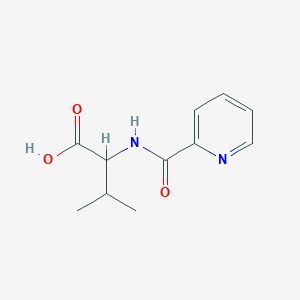
(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one” is a chemical compound with the CAS Number: 82606-90-4. It has a molecular weight of 201.27 and its molecular formula is C13H15NO . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO/c1-14(2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3/b9-8+,11-10+ . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one, a variant of the target compound, has been synthesized through methods using benzylideneacetone and aldehyde as starting materials. The synthesis process considers factors like reactant ratio, catalyst ratio, and reaction temperature, achieving yields up to 89.3% (Ren, 2013).
Photophysical Properties : Studies on cinnamaldehyde-based chalcone derivatives, which include variants of the target compound, have demonstrated unique photophysical properties. These properties include excited state charge transfer and fluorogenic solvent selectivity, making these compounds useful in spectroscopic analysis (Bhattacharyya et al., 2019).
Biomedical Applications
- Drug Delivery Systems : Research on dibenzylideneacetone (DBA) analogs, including (1E,4E)-1-(dimethylamino)phenyl derivatives, encapsulated in poly(lactic acid) membranes, suggests potential applications in controlled drug release systems and tissue engineering. These compounds exhibited low toxicity and were studied for hydrolytic degradation in different pH environments (Alcántara Blanco et al., 2020).
Materials Science
- Optical and Electronic Properties : Extensive research on functionally diverse unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including (1E,4E)-1-(dimethylamino)phenyl variants, has been conducted. This includes characterizing their spectroscopic, photophysical, and quantum chemical properties, which are relevant for applications in materials science, especially in the field of nonlinear optics (Khalid et al., 2020).
Environmental and Industrial Applications
- Corrosion Inhibition : Studies on eco-friendly dimethylamino compounds, including (2E,4E)-5-(4-(Dimethylamino)phenyl)-1-(pyridin-2-yl)penta-2,4-dien-1-one, have shown their potential as corrosion inhibitors in acidic environments. This research is crucial for industrial applications, especially in the field of material preservation (Eldesoky, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3/b9-8+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAPAUUVHVLWMO-BNFZFUHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2678396.png)

![5-Silaspiro[4.5]decan-8-amine;hydrochloride](/img/structure/B2678402.png)

![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2678405.png)


![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2678411.png)

![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)

